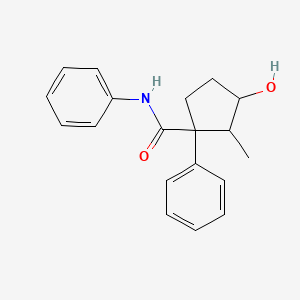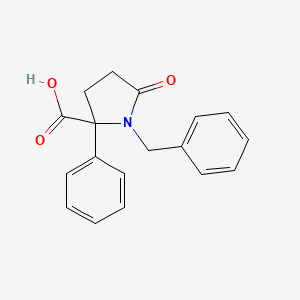
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide
Overview
Description
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with hydroxy, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Attachment of the diphenyl groups: This step often involves Friedel-Crafts alkylation reactions using benzene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization: Using catalysts to enhance the efficiency of the cyclization process.
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The methyl and diphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4 (Potassium permanganate).
Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Catalysts: Lewis acids like AlCl3 (Aluminium chloride) for Friedel-Crafts reactions.
Major Products
Oxidation products: Ketones or aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted cyclopentane derivatives.
Scientific Research Applications
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide exerts its effects involves interactions with various molecular targets:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: The compound may modulate biochemical pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-methyl-N-2-pyridinyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: A compound with similar functional groups but different ring structure.
Indole derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-methyl-N,1-diphenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-17(21)12-13-19(14,15-8-4-2-5-9-15)18(22)20-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEPBOCDTKDMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Ethyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B3880955.png)
![3-(4-methylphenyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3880957.png)
![5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3880961.png)
![3-(benzylideneamino)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3880965.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide](/img/structure/B3880968.png)
![{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3880971.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methylpropanamide](/img/structure/B3880998.png)
![2-[(3-Amino-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetic acid](/img/structure/B3881018.png)
![7-CYCLOHEXYL-3-METHYL-15-THIA-2,4,5,7-TETRAAZATETRACYCLO[7.6.0.0(2),?.0(1)?,(1)?]PENTADECA-1(9),3,5,10(14)-TETRAEN-8-ONE](/img/structure/B3881026.png)
![7H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5-amine](/img/structure/B3881038.png)

![3-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B3881040.png)
![2,2-diphenyl-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3881044.png)
![ethyl 2-amino-2',2'-dimethyl-2',3',4,5',6',7-hexahydro-5H-spiro[1-benzothiophene-6,4'-pyran]-3-carboxylate](/img/structure/B3881048.png)
